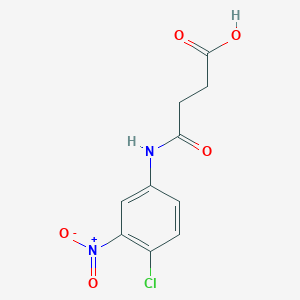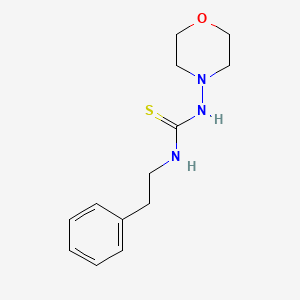
1-Morpholin-4-yl-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-3-(2-phenylethyl)thiourea is an organic compound with the molecular formula C₁₃H₁₉N₃OS. It is a thiourea derivative, characterized by the presence of a morpholine ring and a phenylethyl group attached to the thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of 1-Morpholin-4-yl-3-(2-phenylethyl)thiourea typically involves multicomponent reactions, which are considered environmentally friendly due to their high reaction yields and lower reaction times. One common method is the Mannich reaction, which involves the condensation of morpholine, phenylethylamine, and thiourea under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the reaction .
Chemical Reactions Analysis
1-Morpholin-4-yl-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
1-Morpholin-4-yl-3-(2-phenylethyl)thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-(2-phenylethyl)thiourea involves its ability to adsorb onto metal surfaces, forming a protective film that inhibits corrosion. This adsorption is facilitated by the presence of nitrogen, sulfur, and oxygen atoms in the molecule, which interact with the metal surface through coordinate bonds . In biological systems, the compound’s activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-Morpholin-4-yl-3-(2-phenylethyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Morpholinyl)-3-(phenyl)thiourea: Similar in structure but lacks the phenylethyl group, which may affect its biological activity and adsorption properties.
1-(4-Morpholinyl)-3-(2-thiophenyl)thiourea: Contains a thiophene ring instead of a phenylethyl group, which can influence its chemical reactivity and applications.
1-(4-Morpholinyl)-3-(2-pyridyl)thiourea:
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-morpholin-4-yl-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c18-13(15-16-8-10-17-11-9-16)14-7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWJMPWEXUOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B5797202.png)
![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)
![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B5797221.png)
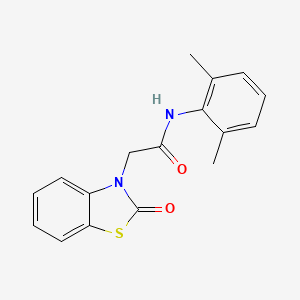
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE](/img/structure/B5797253.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)
![N-[(4-fluorophenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B5797260.png)
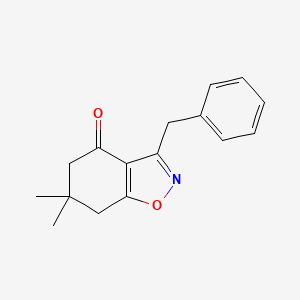
![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)
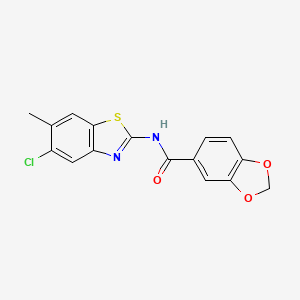
![N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)
